molecular formula C9H8FN5 B8405998 4-(2-Fluoropyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine

4-(2-Fluoropyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine

Cat. No. B8405998
M. Wt: 205.19 g/mol
InChI Key: MWFVROKOWLPNDE-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

1,4-Dioxane (6.00 mL, 2927 μmol) was added to a mixture of 4-chloro-6-methyl-1,3,5-triazin-2-amine (423.1 mg, 2927 μmol), 2-fluoropyridin-3-ylboronic acid (619 mg, 4390 μmol), bis(di-tert-butyl (4-dimethylaminophenyl)phosphine)dichloropalladium(II) (91.0 mg, 146 μmol) and potassium acetate (862 mg, 8780 μmol) and the mixture was heated at 100° C. overnight. After cooling, the mixture was passed through a short plug of Celite® (diatomaceous earth). The filter cake was washed with EtOAc (3×15 mL). The combined organic phases were concentrated to give a crude residue. Flash column chromatographic purification (short column, SiO2, pure DCM to 3% MeOH in DCM) provided the title compound which was washed with MeOH to give 4-(2-fluoropyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine (454 mg, 76%) as a pale brown powder. LCMS (API-ES) m/z 206 (M+H)+; 1H NMR (400 MHz, d6-DMSO) δ 8.48 (ddd, J=9.91, 7.65, 2.01 Hz, 1H) 8.39 (d, J=5.02 Hz, 1H) 7.65 (br. s., 2H) 7.51 (ddd, J=7.15, 5.14, 1.76 Hz, 1H) 2.37 (s, 3H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
423.1 mg
Type
reactant
Reaction Step One
Quantity
619 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
862 mg
Type
reactant
Reaction Step One
Name
bis(di-tert-butyl (4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
91 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCOCC1.Cl[C:8]1[N:13]=[C:12]([CH3:14])[N:11]=[C:10]([NH2:15])[N:9]=1.[F:16][C:17]1[C:22](B(O)O)=[CH:21][CH:20]=[CH:19][N:18]=1.C([O-])(=O)C.[K+]>CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[F:16][C:17]1[C:22]([C:8]2[N:13]=[C:12]([CH3:14])[N:11]=[C:10]([NH2:15])[N:9]=2)=[CH:21][CH:20]=[CH:19][N:18]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
423.1 mg
Type
reactant
Smiles
ClC1=NC(=NC(=N1)C)N
Name
Quantity
619 mg
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
potassium acetate
Quantity
862 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
bis(di-tert-butyl (4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
91 mg
Type
catalyst
Smiles
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (3×15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude residue
CUSTOM
Type
CUSTOM
Details
Flash column chromatographic purification (short column, SiO2, pure DCM to 3% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C1=NC(=NC(=N1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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